7-Methoxy-2-phenylquinoline-4-carboxylic acid
Overview
Description
7-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of methoxy and phenyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline core. The methoxy and phenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
- Quinone derivatives from oxidation.
- Dihydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from substitution reactions .
Scientific Research Applications
7-Methoxy-2-phenylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Histone deacetylases (HDACs), which play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.
Pathways Involved: Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression, cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Hydroxy-2-phenylquinoline-4-carboxylic acid: The hydroxy group can form hydrogen bonds, potentially altering its interaction with biological targets.
7-Methoxy-2-methylquinoline-4-carboxylic acid: The methyl group may influence its steric and electronic properties.
Uniqueness: 7-Methoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activity. Its ability to act as an HDAC inhibitor makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
7-methoxy-2-phenylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYMEQAFAUKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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